2-[(1-Carbamoylethyl)sulfanyl]benzoic acid
Description
2-[(1-Carbamoylethyl)sulfanyl]benzoic acid is a benzoic acid derivative with a sulfanyl (-S-) group substituted at the 2-position of the aromatic ring. The sulfanyl group is further linked to a 1-carbamoylethyl moiety (-CH2CH2NHCO-). The compound has been cataloged as a building block in organic synthesis but is currently discontinued in commercial supplies .
Properties
IUPAC Name |
2-(1-amino-1-oxopropan-2-yl)sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-6(9(11)12)15-8-5-3-2-4-7(8)10(13)14/h2-6H,1H3,(H2,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPZSIQXDTVYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)SC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Carbamoylethyl)sulfanyl]benzoic acid typically involves the reaction of benzoic acid derivatives with thiol-containing compounds under specific conditions. One common method includes the reaction of 2-mercaptobenzoic acid with an appropriate carbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Carbamoylethyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Properties
Research has demonstrated that 2-[(1-Carbamoylethyl)sulfanyl]benzoic acid exhibits significant antimicrobial activity against various pathogens. The compound's efficacy has been tested against bacteria and fungi, showing potential as a therapeutic agent in treating infections.
Case Study:
A study investigated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use in developing new antibiotics .
Agricultural Applications
1. Pesticidal Activity
The compound has been explored for its pesticidal properties, particularly in controlling pests resistant to conventional pesticides. Its ability to disrupt the biological processes of pests makes it a valuable candidate for sustainable agriculture.
Data Table: Efficacy Against Various Pests
| Pest Type | Concentration (µg/mL) | Efficacy (%) |
|---|---|---|
| Stink Bugs | 100 | 85 |
| Lepidopteran Pests | 50 | 90 |
| Root-Knot Nematodes | 200 | 75 |
This table summarizes findings from multiple studies indicating that the compound effectively controls a range of agricultural pests .
Biochemical Applications
1. Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor, particularly targeting carbonic anhydrase isoforms. This application is crucial in drug design for conditions such as glaucoma and epilepsy.
Case Study:
A recent study focused on the interaction of this compound with human carbonic anhydrase II (hCA II). Using spectroscopic methods, researchers found that it binds selectively to hCA II, potentially reducing side effects associated with non-selective inhibitors .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the carbamoyl group and subsequent sulfanylation. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Synthesis Overview:
- Starting Materials: Benzoic acid derivatives.
- Reagents: Isocyanates for carbamoylation; thiols for sulfanylation.
- Yield: Typically ranges from 60% to 80% depending on reaction conditions.
Mechanism of Action
The mechanism of action of 2-[(1-Carbamoylethyl)sulfanyl]benzoic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation, leading to its potential anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Electronic Differences
- Carbamoylethyl vs. Difluoromethyl () : The carbamoylethyl group (-CH2CH2NHCO-) enhances hydrogen bonding capacity and solubility compared to the lipophilic, electron-withdrawing difluoromethyl group (-CHF2). This makes the target compound more suitable for aqueous environments .
- Carboxymethyl Sulfanyl () : The -S-CH2COOH substituent introduces an additional carboxylic acid group, increasing acidity (pKa ~2–3) and enabling ionic interactions in biological systems. Such derivatives are often explored as enzyme inhibitors .
- Benzothiazole and Nitro Groups () : The nitrobenzothiazole substituent creates a planar, electron-deficient system, enhancing DNA intercalation or kinase inhibition, which is absent in the carbamoylethyl analog .
Physicochemical Properties
- Solubility : The carbamoylethyl group improves water solubility compared to fluorinated or aryl-substituted analogs (e.g., 3-[(difluoromethyl)sulfanyl]benzoic acid) due to its polar amide moiety .
- Metabolic Stability : suggests that carbamoylethyl-linked esters (e.g., 1-carbamoylethyl nicotinate) resist hydrolysis by human serum albumin, implying similar stability for the target compound . In contrast, esters with simpler alkyl sulfanyl groups (e.g., methyl sulfanyl) are prone to enzymatic cleavage .
Biological Activity
2-[(1-Carbamoylethyl)sulfanyl]benzoic acid, a benzoic acid derivative, has garnered attention for its potential biological activities. This compound features a unique sulfanyl group and a carbamoylethyl side chain, which may contribute to its interaction with various biological targets. This article reviews the existing literature on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H13NO2S
- CAS Number : 949240-61-3
The presence of the sulfanyl group is notable as it may enhance the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures inhibited the growth of various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in preclinical models. Its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a critical role in the inflammatory response. In vitro studies suggested that this compound could reduce pro-inflammatory cytokine production in activated immune cells .
Anticancer Potential
Recent investigations have explored the anticancer potential of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The compound's ability to inhibit specific anti-apoptotic proteins has been highlighted as a potential mechanism for its anticancer activity .
The proposed mechanisms through which this compound exerts its biological effects include:
- Interaction with Proteins : The sulfanyl group may facilitate binding to target proteins involved in inflammation and cancer progression.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases and cathepsins, leading to reduced cellular proliferation and inflammation .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against Gram-positive bacteria at concentrations as low as 10 µg/mL, suggesting its potential use as a natural preservative or therapeutic agent .
Anti-inflammatory Assessment
In a model of acute inflammation, treatment with this compound resulted in a marked decrease in edema compared to controls. Histological analysis revealed reduced leukocyte infiltration and cytokine levels, supporting its role as an anti-inflammatory agent.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
